2-Benzylphenyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMYAJKKMZFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407306 | |
| Record name | 2-Benzylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146446-96-0 | |
| Record name | 2-Benzylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reaction Mechanisms and Reactivity of 2 Benzylphenyl Isocyanate
Fundamental Reactivity of the Isocyanate Functional Group
The isocyanate functional group, characterized by the formula R−N=C=O, is a cornerstone of polyurethane chemistry due to its high reactivity. wikipedia.orgdoxuchem.com This reactivity is dictated by the unique electronic structure of the N=C=O moiety. nih.gov The bonding within this group is closely related to that of carbon dioxide (CO2) and carbodiimides (C(NR)2), featuring a planar C−N=C=O unit with a nearly linear N=C=O linkage. wikipedia.org
The carbon atom of the isocyanate group is positioned between two highly electronegative atoms: nitrogen and oxygen. nih.gov This arrangement results in a significant partial positive charge on the carbon atom, rendering it strongly electrophilic. nih.govsemanticscholar.org Quantum mechanical calculations on isocyanic acid (H-N=C=O) show relative charge values of +0.51 on the carbon, compared to -0.17 on the nitrogen and -0.34 on the oxygen, highlighting the carbon's electron deficiency. ebrary.net This inherent electrophilicity is the primary driver for the isocyanate group's reactions, as it makes the carbon atom a prime target for attack by nucleophiles. nih.govresearchgate.net The reaction between an isocyanate group and a compound with active hydrogen proceeds via a nucleophilic addition to this electrophilic carbon. researchgate.netresearchgate.net
Isocyanates readily undergo nucleophilic addition reactions with a wide array of compounds containing active hydrogen atoms. wikipedia.orgdoxuchem.com The general mechanism involves the attack of the nucleophilic center (e.g., the oxygen in an alcohol or the nitrogen in an amine) on the electrophilic isocyanate carbon, with subsequent addition of the hydrogen atom to the isocyanate nitrogen. researchgate.net
The relative reactivity of nucleophiles with isocyanates generally follows the order of their nucleophilicity, with primary amines being the most reactive. ebrary.netresearchgate.net
Reaction with Alcohols: The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (carbamate) linkage. wikipedia.orgdoxuchem.com This reaction is fundamental to the production of all polyurethane materials. kuleuven.be The reaction mechanism is a concerted nucleophilic addition across the N=C bond. kuleuven.be The kinetics can be complex, often involving the participation of multiple alcohol molecules that can act as catalysts. kuleuven.benih.gov
Reaction with Amines: Primary and secondary amines react vigorously with isocyanates to form urea (B33335) derivatives. wikipedia.orgchempedia.info This reaction is typically faster than the reaction with alcohols. researchgate.net The addition of an isocyanate to a urea can further produce a biuret. wikipedia.org
Reaction with Water: Isocyanates react with water in a two-step process. semanticscholar.org Initially, an unstable carbamic acid intermediate is formed, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgdoxuchem.comsemanticscholar.org The newly formed amine can then react with another isocyanate group to form a stable urea linkage. semanticscholar.org This reaction is famously used in the production of polyurethane foams, where the liberated CO2 acts as the blowing agent. wikipedia.org
Reaction with Carboxylic Acids: The reaction with carboxylic acids is complex and temperature-dependent. It can lead to the formation of amides and CO2 through the decomposition of an unstable anhydride (B1165640) intermediate. researchgate.net
Reaction with Bases: Isocyanates can react with bases, which can catalyze various reactions, including trimerization to form isocyanurates or reaction with other nucleophiles. doxuchem.com
The table below summarizes the primary products from the reaction of an isocyanate (R-NCO) with various active hydrogen compounds.
| Active Hydrogen Compound | Formula | Product | Linkage Formed |
| Alcohol | R'-OH | Urethane | -NH-CO-O- |
| Primary/Secondary Amine | R'R''-NH | Substituted Urea | -NH-CO-NR'R''- |
| Water | H₂O | Amine + CO₂ (initially), then Urea | -NH-CO-NH- |
| Carboxylic Acid | R'-COOH | Amide + CO₂ | -NH-CO-R'- |
| Urea | R'-NH-CO-NH-R'' | Biuret | -NH-CO-NR'-CO-NH- |
| Urethane | R'-NH-CO-OR'' | Allophanate | -NH-CO-NR'-CO-OR''- |
Specific Reaction Pathways Involving 2-Benzylphenyl Isocyanate and Structural Analogues
As an aromatic isocyanate, the reactivity of this compound is primarily dictated by the direct attachment of the -NCO group to the phenyl ring. The benzyl (B1604629) substituent influences this reactivity electronically and sterically.
Kinetic studies on the reaction of phenyl isocyanate with alcohols show that the process is often more complex than a simple second-order reaction. kuleuven.benih.gov The reaction rate can be influenced by the self-association of alcohol molecules, with alcohol trimers being particularly reactive. kuleuven.be The activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios. mdpi.com
The formation of urea is generally faster than urethane formation due to the higher nucleophilicity of amines compared to alcohols. researchgate.net For phenyl isocyanate reacting in an aqueous solution, the reaction with primary amines shows simple second-order kinetics with little sensitivity to the basicity of the amine, suggesting a transition state with minimal bond formation. rsc.org
The thermodynamics of urea hydrolysis, the reverse of its formation from an amine and isocyanic acid, has been shown to be an endothermic process controlled by enthalpy. nih.gov
Isocyanates can react with themselves to form dimers, trimers, and higher-order oligomers or polymers. nih.gov
Dimerization: Isocyanates can undergo a reversible dimerization to form a four-membered ring structure known as a uretidione. nih.gov This reaction is often reversible, especially at elevated temperatures (e.g., 175 °C), allowing dimers to be used as "blocked isocyanates" that regenerate the isocyanate monomer upon heating. mdpi.com
Trimerization: A more common and stable self-reaction is the cyclotrimerization of three isocyanate molecules to form a highly stable six-membered isocyanurate ring. nih.govmdpi.com This reaction is often catalyzed by bases. Aromatic diisocyanates can undergo trimerization, which produces a six-membered ring structure, due to their higher reactivity compared to aliphatic counterparts. mdpi.com
Polymerization: If a molecule contains two or more isocyanate groups (a di- or polyisocyanate), these reactions can lead to the formation of long polymer chains. For example, reaction with a diol produces a polyurethane, while reaction with a diamine produces a polyurea. wikipedia.org Oligomers with pendant isocyanate groups can also be synthesized for use in applications like adhesives. nih.gov The formation of high-molecular-weight oligomers during isocyanate processing can unfavorably increase viscosity. mdpi.com
The structure of the group attached to the isocyanate functionality significantly impacts its reactivity through electronic and steric effects. ebrary.netnih.gov
Aromatic vs. Aliphatic/Benzylic Isocyanates: Aromatic isocyanates, where the -NCO group is attached directly to an aromatic ring (e.g., phenyl isocyanate), are generally more reactive than aliphatic isocyanates (e.g., benzyl isocyanate). nih.govsemanticscholar.orgresearchgate.net In aromatic isocyanates, the phenyl ring acts as an electron-withdrawing group, delocalizing electron density away from the isocyanate's nitrogen atom. semanticscholar.orgmdpi.com This effect enhances the partial positive charge on the central carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack. semanticscholar.orgmdpi.com
In contrast, for benzyl isocyanate, the methylene (B1212753) (-CH2-) spacer group isolates the phenyl ring from the isocyanate group. Alkyl groups, including this benzylic methylene, are generally electron-donating, which slightly decreases the positive charge on the isocyanate carbon, reducing its reactivity compared to its aromatic analogue. semanticscholar.org Therefore, the general order of reactivity is aromatic > aliphatic. semanticscholar.orgresearchgate.net
Substituent Effects on the Aromatic Ring: For an aromatic isocyanate like this compound, the benzyl group itself acts as a substituent on the phenyl isocyanate core. Electron-withdrawing groups on the aromatic ring increase the isocyanate's reactivity, while electron-donating groups decrease it. nih.govnih.gov The benzyl group is generally considered to be weakly electron-donating. This would suggest that this compound might be slightly less reactive than unsubstituted phenyl isocyanate, though still significantly more reactive than a purely aliphatic isocyanate. However, steric hindrance from the bulky benzyl group at the ortho position could also play a significant role in modulating the accessibility of the isocyanate carbon to nucleophiles, potentially slowing the reaction rate. mdpi.com
Studies comparing phenyl isocyanate and benzyl isocyanate have shown that phenyl isocyanate has different electron-acceptor properties. acs.org The reactivity of phenyl isocyanate cannot be solely explained by its electron affinity, which is lower than some other substituted benzenes, and benzyl isocyanate possesses even weaker electron-acceptor properties. acs.org This indicates a complex interplay of electronic factors governing reactivity.
The table below provides a qualitative comparison of the reactivity of different isocyanate types.
| Isocyanate Type | Example Compound | Electronic Effect of R-Group | Relative Reactivity | Reason |
| Aromatic | Phenyl Isocyanate | Electron-withdrawing | High | Aromatic ring delocalizes electron density, increasing the electrophilicity of the isocyanate carbon. semanticscholar.orgmdpi.com |
| Aromatic (Substituted) | This compound | Benzyl group is weakly electron-donating | High (Potentially slightly lower than Phenyl Isocyanate) | Aromatic nature dominates. The weakly donating benzyl group and potential steric hindrance may slightly reduce reactivity. nih.govmdpi.com |
| Aliphatic (Benzylic) | Benzyl Isocyanate | -CH₂- group is electron-donating | Medium | -CH₂- spacer isolates the aromatic ring and donates electron density, reducing carbon electrophilicity. semanticscholar.org |
Mechanism of Side Reactions and By-product Formation (e.g., Formation of Isocyanide Dichlorides and Radical Species)
Under specific reaction conditions, this compound can undergo side reactions leading to the formation of by-products such as isocyanide dichlorides and radical species.
Formation of Isocyanide Dichlorides:
Formation of Radical Species:
Aryl isocyanates and their derivatives can be precursors to radical species, particularly under photochemical conditions. For instance, aryl isocyanide dichlorides, which can be by-products in isocyanate synthesis, have been shown to act as chlorine radical sources upon photolysis. nih.gov While direct evidence for radical formation from this compound is scarce, the benzyl group present in the molecule could potentially participate in radical reactions. The benzylic protons are susceptible to abstraction, which could lead to the formation of a benzyl radical. Such radical species are known to undergo various reactions, including self-reaction to form products like anthracene, though this typically occurs under specific conditions like high temperatures in the gas phase. nih.gov General studies on the radical reactions of isocyanides, which are related to isocyanates, show that they can react with heteroatom radicals to form imidoyl radicals, which can then undergo further cyclization or addition reactions. nih.gov
Integration of this compound in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. Isocyanates, including this compound, are valuable components in MCRs due to the reactivity of the N=C=O group.
Bucherer-Bergs Reaction for Hydantoin (B18101) Synthesis
The Bucherer-Bergs reaction is a classic MCR for the synthesis of hydantoins, which are important heterocyclic compounds with diverse biological activities. nih.govencyclopedia.pubnih.govjsynthchem.com The reaction typically involves a ketone or aldehyde, a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate. A key feature of the proposed mechanism is the in-situ formation of an isocyanate intermediate, which then undergoes intramolecular cyclization to form the hydantoin ring. nih.gov
While specific examples detailing the use of this compound in the Bucherer-Bergs reaction are not prevalent in the literature, its structure is amenable to participating in analogous transformations. In a modified Bucherer-Bergs reaction, an aryl isocyanate can be used directly as a reactant. The general mechanism would involve the initial formation of an α-amino nitrile from the ketone/aldehyde, ammonia (B1221849) (from ammonium carbonate), and cyanide. The amino group of the α-amino nitrile would then attack the electrophilic carbon of this compound to form a urea derivative. Subsequent intramolecular cyclization of this urea intermediate would yield the corresponding hydantoin.
Table 1: Hypothetical Reactants and Products in a Bucherer-Bergs Type Reaction Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Acetone | Potassium Cyanide | Ammonium Carbonate & this compound | 5,5-Dimethyl-1-(2-benzylphenyl)hydantoin |
| Cyclohexanone | Potassium Cyanide | Ammonium Carbonate & this compound | 1-(2-Benzylphenyl)spiro[imidazolidine-4,1'-cyclohexane]-2,5-dione |
| Benzaldehyde | Potassium Cyanide | Ammonium Carbonate & this compound | 5-Phenyl-1-(2-benzylphenyl)hydantoin |
Synthesis of Spiroquinazolinone Derivatives
Spiroquinazolinones are a class of heterocyclic compounds with a spirocyclic junction involving a quinazolinone core. The synthesis of such structures can be achieved through multicomponent reactions. While direct reports on the use of this compound for the synthesis of spiroquinazolinones are limited, the general reactivity of isocyanates in such transformations provides a basis for its potential application.
A plausible multicomponent approach could involve the reaction of an isatoic anhydride, an amine, and a cyclic ketone. In a variation of this, this compound could potentially react with a suitable 2-aminobenzamide (B116534) derivative and a cyclic ketone in a one-pot reaction. The initial step would likely involve the formation of a urea intermediate by the reaction of the 2-aminobenzamide with this compound. This intermediate could then undergo condensation with the cyclic ketone, followed by intramolecular cyclization and dehydration to yield the spiroquinazolinone structure.
Formation of 1,2,4-Triazole-3-one Structures
The 1,2,4-triazole-3-one scaffold is present in many biologically active molecules. Isocyanates are versatile precursors for the synthesis of this heterocyclic system. One notable method involves the reaction of an aryl isocyanate with a hydrazone or a similar nitrogen-containing nucleophile.
A particularly relevant approach for the potential use of this compound is the decarboxylation and cyclization of a 2-aryl-2-isocyanate with an aryl diazonium salt. nih.govfrontiersin.org In this metal-free reaction, the isocyanate would react with the diazonium salt, likely through a [3+2] cycloaddition type mechanism, to form a transient intermediate that, upon loss of carbon dioxide and subsequent cyclization, would yield the 1,2,4-triazole (B32235) derivative. In the context of forming a 1,2,4-triazole-3-one, this compound could react with a suitable hydrazine (B178648) derivative. For instance, reaction with a carbohydrazide (B1668358) would lead to a semicarbazide (B1199961) intermediate, which could then undergo cyclization under appropriate conditions to form the desired 1,2,4-triazole-3-one ring. researchgate.net
Advanced Applications of 2 Benzylphenyl Isocyanate in Organic Synthesis and Material Science
Directed Synthesis of Complex Organic Molecules
The isocyanate functional group is a versatile building block in organic synthesis, readily reacting with a wide range of nucleophiles. The presence of the 2-benzylphenyl group can be expected to impart unique steric and electronic properties to the resulting molecules, influencing their conformation, reactivity, and biological activity.
Derivatization to Diverse Urea (B33335) and Carbamate (B1207046) Scaffolds
Isocyanates are well-established precursors for the synthesis of ureas and carbamates through reactions with amines and alcohols, respectively. The reaction of 2-benzylphenyl isocyanate with various primary and secondary amines would yield a library of N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.gov Similarly, its reaction with a diverse range of alcohols and phenols would produce a variety of carbamate derivatives. nih.gov
The bulky 2-benzylphenyl group is anticipated to influence the rotational barrier around the C-N bonds of the urea and carbamate moieties, potentially leading to distinct conformational preferences. This structural feature can be exploited in the design of molecules with specific three-dimensional shapes for targeted biological interactions.
Table 1: Representative Urea and Carbamate Derivatives Potentially Synthesized from this compound
| Reactant | Product Structure | Product Name | Potential Application Area |
|---|---|---|---|
| Aniline | 1-(2-Benzylphenyl)-3-phenylurea | Medicinal Chemistry | |
| Benzyl (B1604629) alcohol | Benzyl (2-benzylphenyl)carbamate | Organic Synthesis Intermediate | |
| Diethylamine | 1-(2-Benzylphenyl)-3,3-diethylurea | Agrochemicals |
Preparation of N-Hydroxyisocyanate and N-Hydroxyurea Derivatives
While the direct synthesis of N-hydroxyisocyanates is challenging, N-hydroxyurea derivatives can be prepared from isocyanates. A common method involves the reaction of an isocyanate with hydroxylamine (B1172632) or its protected derivatives. For instance, trimethylsilyl (B98337) isocyanate has been used to convert hydroxylamines to N-hydroxyureas. epo.org Based on this general reactivity, this compound could potentially react with hydroxylamine to yield N-(2-benzylphenyl)-N'-hydroxyurea.
N-hydroxyureas are an important class of compounds with a range of biological activities, including applications as enzyme inhibitors. researchgate.netresearchgate.net The synthesis of such derivatives from this compound would provide access to novel compounds for biological screening.
Role in the Synthesis of Pharmacologically Relevant Compounds (e.g., Sorafenib Analogs)
Sorafenib is a multi-kinase inhibitor approved for the treatment of certain cancers, and its structure features a diaryl urea moiety. asianpubs.org The synthesis of Sorafenib and its analogs often involves the reaction of an isocyanate with an appropriate amine. asianpubs.orgnih.gov Given that this compound is an aryl isocyanate, it could serve as a key building block for the synthesis of novel Sorafenib analogs.
By reacting this compound with various substituted anilines, a series of diaryl urea compounds with potential pharmacological activity could be generated. The 2-benzylphenyl group would introduce a significant structural modification compared to the original Sorafenib scaffold, which could lead to altered kinase inhibitory profiles, improved pharmacokinetic properties, or novel biological activities. nih.gov
Table 2: Hypothetical Sorafenib Analogs Derived from this compound
| Amine Reactant | Resulting Urea Structure | Potential Target |
|---|---|---|
| 4-amino-3-chlorophenol | Tyrosine Kinases | |
| 4-aminophenol | RAF Kinases |
Polymer Chemistry and Functional Material Development
The reactivity of the isocyanate group makes this compound a valuable monomer for the synthesis of various polymers, particularly polyurethanes. The unique structure of the 2-benzylphenyl group is expected to have a profound impact on the properties of the resulting materials.
Polyurethane Synthesis and Structure-Property Relationships Derived from this compound Integration
Polyurethanes are a versatile class of polymers formed by the reaction of di- or polyisocyanates with polyols. l-i.co.uk While this compound is a monoisocyanate and thus would act as a chain terminator, a corresponding diisocyanate derivative, such as 2,2'-dibenzyl-diphenylmethane-4,4'-diisocyanate, could be envisioned for polyurethane synthesis.
The incorporation of the bulky and rigid 2-benzylphenyl moiety into the polyurethane backbone would significantly influence the polymer's morphology and properties. It is anticipated that this structural feature would:
Increase the glass transition temperature (Tg): The rigid aromatic and benzyl groups would restrict segmental motion, leading to a higher Tg and improved thermal stability.
Enhance mechanical strength: The steric hindrance and potential for pi-pi stacking interactions between the aromatic rings could lead to increased modulus and tensile strength.
Modify solubility and processability: The bulky side groups might affect the packing of polymer chains, influencing the solubility in various solvents and the melt processing characteristics.
The structure-property relationships of such polyurethanes could be systematically investigated by varying the polyol component (e.g., polyester (B1180765) vs. polyether polyols) and the isocyanate-to-polyol ratio.
Biomaterial Development and Biocompatibility Considerations for Isocyanate-Derived Polymers
Polyurethanes are widely explored for biomedical applications due to their tunable mechanical properties and good biocompatibility. Biocompatible and biodegradable polyurethanes can be synthesized using appropriate polyols (e.g., polycaprolactone) and diisocyanates.
Polymers derived from this compound or its diisocyanate analogue could be investigated for their potential as biomaterials. Key considerations would include:
Biocompatibility: The in vitro and in vivo biocompatibility of the polymers would need to be thoroughly evaluated to assess any potential cytotoxic effects.
Biodegradability: The hydrolytic and enzymatic degradation of the polymers would be important for applications such as tissue engineering scaffolds and drug delivery systems. The steric hindrance from the benzyl group might influence the rate of degradation.
Surface Properties: The surface chemistry and topography of the polymers would play a crucial role in protein adsorption and cell adhesion, which are critical for biocompatibility.
Further research would be necessary to establish the suitability of polymers derived from this compound for specific biomedical applications.
Chemical Modification of Lignocellulosic Biomass with Isocyanates (e.g., Wood Cell Wall Interactions)
The reaction between isocyanates and wood is a nucleophilic addition where the oxygen of the wood's hydroxyl groups attacks the electrophilic carbon of the isocyanate group. This reaction is typically carried out at elevated temperatures, often between 100 to 120 °C, and can proceed without a catalyst, although mild alkaline catalysts like triethylamine (B128534) are sometimes used to accelerate the process. heronjournal.nl A key advantage of this modification is that it generates no by-products, ensuring that the added weight to the wood is entirely due to the reacted chemical. heronjournal.nl
The effectiveness of the modification is often quantified by the Weight Percent Gain (WPG) and the Anti-Swelling Efficiency (ASE). WPG represents the amount of chemical that has been bonded to the wood structure, while ASE is a measure of the improvement in dimensional stability upon exposure to moisture.
Research has demonstrated that various isocyanates can successfully modify wood. For instance, monofunctional isocyanates like ethyl, n-propyl, and n-butyl isocyanates have been shown to react with wood to improve dimensional stability by 30 to 50% and enhance decay resistance. Phenyl isocyanate, which shares a phenyl functional group with this compound, has also been studied for wood modification. usda.gov However, some aromatic isocyanates and diisocyanates have shown a tendency to form non-bonded polymers within the wood voids rather than reacting with the cell wall, which does not contribute to dimensional stability unless a swelling solvent like dimethylformamide is used to facilitate the reaction with the wood components.
The distribution of the reacted isocyanate within the cell wall is a critical factor for the resulting properties. Studies have shown that the lignin (B12514952) component of the wood is more reactive towards isocyanates than the carbohydrate components (cellulose and hemicellulose). usda.gov This preferential reaction with lignin, which is the amorphous, hydrophobic component of the cell wall, contributes significantly to the enhanced dimensional stability and biological resistance of the modified wood.
The table below summarizes findings from research on the modification of Southern Pine with various isocyanates, illustrating the impact of different chemical structures on the resulting properties.
| Isocyanate | Catalyst/Solvent | Weight Percent Gain (WPG) (%) | Anti-Swelling Efficiency (ASE) (%) |
| n-Butyl isocyanate | None | 25.1 | 50 |
| n-Butyl isocyanate | 35% Dimethylformamide | 28.3 | 70 |
| Phenyl isocyanate | None | 21.5 | 0 |
| Phenyl isocyanate | 35% Dimethylformamide | 25.8 | 55 |
| 1,6-Diisocyanatohexane | None | 24.7 | 0 |
| 1,6-Diisocyanatohexane | 35% Dimethylformamide | 27.9 | 65 |
| Tolylene-2,4-diisocyanate | None | 26.3 | 0 |
| Tolylene-2,4-diisocyanate | 35% Dimethylformamide | 29.1 | 60 |
Data sourced from studies on the chemical modification of Southern Pine.
The data clearly indicates that the presence of a swelling solvent like dimethylformamide significantly enhances the ability of certain isocyanates, particularly aromatic and diisocyanates, to react with the wood cell wall and improve dimensional stability. For instance, phenyl isocyanate shows no improvement in ASE when reacted without a solvent, but achieves a 55% ASE in the presence of dimethylformamide. This suggests that for a bulky molecule like this compound, a swelling solvent would likely be necessary to facilitate its penetration into the cell wall and reaction with the hydroxyl groups.
The reaction of isocyanates with wood hydroxyl groups leads to a bulking of the cell wall, which is responsible for the increased dimensional stability. By occupying space within the cell wall, the bonded chemical reduces the amount of water that can be absorbed, thereby minimizing swelling. This effect is directly correlated with the WPG, up to a certain point. Research with methyl isocyanate has shown that maximum ASE is typically achieved at a WPG of 16-28%. Beyond this level, excessive chemical loading can lead to the splitting of the tracheid walls, which can negatively impact the mechanical properties of the wood. usda.gov
Computational and Theoretical Investigations of 2 Benzylphenyl Isocyanate and Isocyanate Functional Group
Electronic Structure and Bonding Analysis of the Isocyanate Moiety
The isocyanate functional group (-N=C=O) possesses a unique electronic structure characterized by two adjacent double bonds. This arrangement leads to a complex distribution of electron density, with the central carbon atom being highly electrophilic due to its position between two electronegative atoms, nitrogen and oxygen. researchgate.net This inherent electrophilicity is a cornerstone of isocyanate reactivity. poliuretanos.net
Contrary to the linear geometry expected for a typical sp-hybridized carbon atom, the R-N-C=O linkage in many isocyanates exhibits a notable bend. chemrxiv.orgresearchgate.net This structural deviation is not an anomaly but a result of deep-seated stereoelectronic effects that significantly influence the molecule's reactivity. researchgate.net Theoretical investigations using density functional theory (DFT) and wavefunction-based methods have provided a comprehensive explanation for this phenomenon. chemrxiv.orgresearchgate.net
Valence bond theory and spin-coupled generalized valence bond (SCGVB) theory suggest that the bonding in the isocyanate group is better described by "bent" or "banana" bonds rather than the conventional orthogonal sigma and pi bond model. chemrxiv.orgresearchgate.netresearchgate.net Further analysis reveals that the two bent bonds comprising the C=O double bond are not equivalent. researchgate.netresearchgate.net This inequivalence arises from the asymmetric electronic environment created by the lone pair of electrons on the adjacent nitrogen atom. chemrxiv.orgresearchgate.net The nitrogen lone pair weakens one of the C=O bonds, inducing the observed bending in the N=C=O angle and distorting the sp carbon from its idealized linear geometry. chemrxiv.orgresearchgate.net
The reactivity of the isocyanate group is highly sensitive to the nature of the substituent (R). Aromatic isocyanates, such as 2-benzylphenyl isocyanate, are generally more reactive than aliphatic ones. poliuretanos.netaidic.it This is because an aromatic ring can delocalize the negative charge that develops on the nitrogen atom during nucleophilic attack, stabilizing the transition state. aidic.it
Quantum chemical methods, particularly Natural Bond Orbital (NBO) analysis, have been employed to quantify these substituent effects. chemrxiv.orgrsc.org
Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the isocyanate carbon. chemrxiv.orgrsc.org This enhances the reactivity towards nucleophiles. For instance, studies on blocked isocyanates show that electron-withdrawing groups on an aromatic ring substituent amplify the partial positive charge on the urethane (B1682113) carbonyl carbon, which can be related to the stability of the blocked isocyanate. rsc.org
Electron-donating groups , in contrast, decrease the reactivity of the isocyanate group by increasing the electron density on the nitrogen. poliuretanos.netaidic.it
Ab initio calculations on various substituted isocyanates (RNCO) have shown an excellent correlation between substituent stabilization energies and group electronegativities. rsc.org These studies confirm that the polar character of the isocyanate group makes it highly susceptible to the electronic influence of its substituents. rsc.org In the context of this compound, the benzylphenyl substituent acts as an aromatic group, influencing the reactivity profile of the isocyanate moiety.
Interactive Table: Substituent Effects on Isocyanate Reactivity
| Substituent Type | Effect on Isocyanate Carbon | General Reactivity | Example Group |
| Electron-Withdrawing | Increases electrophilicity | Increases | Nitro, Halogen |
| Electron-Donating | Decreases electrophilicity | Decreases | Alkyl, Alkoxy |
| Aromatic | Delocalizes charge in transition state | Increases (vs. Aliphatic) | Phenyl, Benzyl (B1604629) |
Mechanistic Studies of Isocyanate Reactions via Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of isocyanates. uni-miskolc.hu By modeling reactants, transition states, intermediates, and products, researchers can map out detailed energy profiles for various transformations. uni-miskolc.humdpi.com
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the mechanisms of chemical reactions. semanticscholar.orgsioc-journal.cn It has been successfully applied to a variety of isocyanate reactions, providing detailed insights into reaction pathways and the structures of transition states. rsc.orgresearchgate.net
For example, DFT calculations have been used to study:
Polyurethane Formation : The reaction between isocyanates and alcohols (polyols) is fundamental to polyurethane chemistry. DFT studies have explored catalyst-free and catalyzed mechanisms, showing that catalysts like tertiary amines can significantly lower the activation energy barrier for urethane formation. mdpi.com Calculations on the reaction of 2,4-diisocyanatotoluene (TDI) with cellulose (B213188) revealed that a neighboring glucose unit can act as a proton shuttle, drastically reducing the reaction barrier from ~33 kcal/mol to ~17 kcal/mol, which aligns well with experimental data. worldscientific.com
Carbodiimide Formation : The conversion of phenyl isocyanate to diphenylcarbodiimide, catalyzed by a phosphorus-based compound, was investigated using the B3LYP/6-31G(d) level of theory. mdpi.com The calculations detailed a multi-step mechanism involving several intermediates and transition states, identifying the rate-determining step and yielding an activation energy that was in excellent agreement with experimental kinetic data. mdpi.com
Cycloaddition Reactions : The mechanism of intramolecular [3+2] cycloadditions of O-isocyanates has been explored with DFT calculations, revealing the structure of the transition states and the energetics of the cyclization process. researchgate.net
Reactions with Water : High-level ab initio and DFT computations have been used to study the hydrolysis of isocyanates. chemrxiv.org These studies affirmed that the reaction can proceed across both the N=C and C=O bonds to form carbamate (B1207046) or imidic acid, respectively, and quantified the significant effect of substituents on the reaction barriers. chemrxiv.org
Interactive Table: DFT Calculated Activation Energies for Isocyanate Reactions
| Reaction | Isocyanate | Reactant/Catalyst | Level of Theory | Calculated Activation Energy (kcal/mol) | Reference |
| Urethane Formation | 2,4-TDI | Cellulose (with neighboring glucose) | B3LYP/6-31+G(d,p) | 16-18 | worldscientific.com |
| Carbodiimide Formation | Phenyl Isocyanate | MPPO Catalyst | B3LYP/6-31G(d) | 12.6 (ΔH‡) | mdpi.com |
| Hydrolysis (N=C addition) | Isocyanic Acid (HNCO) | Water | CCSD(T)/CBS | 38.5 (ΔH‡) | chemrxiv.org |
| H-abstraction | Methyl Isocyanate | OH Radical | CCSD(T)//M06-2X | - | acs.org |
Note: ΔH‡ refers to the enthalpy of activation.
While quantum mechanics is ideal for studying the details of bond-breaking and bond-forming events, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase over longer timescales. mdpi.comresearchgate.net MD simulations model the motions of atoms and molecules, providing insights into physical properties, intermolecular interactions, and reactivity in realistic environments like liquids and polymers. uni-due.denih.gov
Applications of MD in isocyanate research include:
Predicting Physical Properties : All-atom MD simulations have been used to develop and validate force fields for aliphatic isocyanates, enabling accurate prediction of properties like viscosity. uni-due.de
Studying Intermolecular Interactions : MD simulations, complemented by DFT calculations, have revealed strong non-covalent interactions between isocyanate and isocyanurate groups, which are crucial for understanding the properties of polyurethane-based materials. uni-due.de
Investigating Incompatibility : MD simulations have been used to study the incompatibility between ammonium (B1175870) dinitramide (ADN), an oxidizer, and various isocyanate curing agents in composite propellants. nih.gov By calculating interaction energies, researchers can predict which isocyanate systems are preferable for specific formulations. nih.gov
Computational Prediction of Reactivity and Selectivity in Novel Transformations
A major goal of computational chemistry is to move from explaining known reactions to predicting the outcomes of novel transformations. acs.org For isocyanates, this involves predicting how a given molecule, like this compound, will react with a novel reagent or under new conditions.
Recent advancements have focused on developing automated and high-throughput computational methods. Machine learning and artificial intelligence are emerging as powerful tools in this domain. semanticscholar.org By training neural network models on large databases of known chemical reactions, it is possible to create systems that can predict the major products of organic reactions with high accuracy. semanticscholar.org These models learn the underlying principles of chemical reactivity from data, enabling them to generalize to new reactant combinations. semanticscholar.org
Furthermore, computational tools are being developed to facilitate organocatalyst design. acs.org Automated workflows can screen pools of potential catalysts for a target reaction, using quantum mechanics to evaluate their activity and selectivity, thereby accelerating the discovery of new and more efficient catalytic systems for isocyanate transformations. acs.org This reactivity-first approach, where computational screening guides experimental efforts, holds the promise of autonomously discovering entirely new chemical reactions and reactivity modes. chemrxiv.org
Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Benzylphenyl Isocyanate
Vibrational Spectroscopy for Functional Group Identification and Quantitative Analysis
Vibrational spectroscopy serves as a powerful tool for the qualitative and quantitative analysis of isocyanates. By probing the vibrational modes of molecular bonds, techniques like Infrared (IR) and Near-Infrared (NIR) spectroscopy provide valuable information about the presence and concentration of the isocyanate functional group.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for the identification of 2-Benzylphenyl isocyanate. The isocyanate functional group (-N=C=O) exhibits a strong and highly characteristic absorption band due to its asymmetric stretching vibration. spectroscopyonline.com This peak is typically observed in a distinct region of the infrared spectrum, generally between 2240 and 2280 cm⁻¹, where few other functional groups absorb. spectroscopyonline.com This unique absorption allows for unambiguous confirmation of the isocyanate group's presence in a sample of this compound.
The intensity of this characteristic band is directly proportional to the concentration of the isocyanate groups. This relationship forms the basis for quantitative analysis, enabling the determination of purity or the monitoring of reaction kinetics. paint.org For instance, in reactions where this compound is a reactant, such as in the formation of polyurethanes, the progress of the reaction can be tracked by observing the decrease in the intensity of the isocyanate peak at approximately 2270 cm⁻¹. paint.orgresearchgate.netresearchgate.net Concurrently, the appearance and growth of bands corresponding to the newly formed linkages, such as urethane (B1682113) groups (N-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹), provide further evidence of the reaction's advancement. paint.org Attenuated Total Reflectance (ATR) FTIR is a particularly useful technique for analyzing films or surfaces, allowing for the quantification of unreacted isocyanate functionalities. paint.org
Table 1: Characteristic Infrared Absorption Bands for Isocyanate and Related Functional Groups| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |
| Urethane (R-NH-CO-OR') | N-H Stretch | 3300 - 3500 | Medium |
| Urethane (R-NH-CO-OR') | C=O Stretch | 1680 - 1740 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |
Near-Infrared (NIR) Spectroscopy for On-line Process Monitoring
Near-Infrared (NIR) spectroscopy has emerged as a rapid and non-destructive analytical method, particularly well-suited for real-time, on-line monitoring of industrial processes involving isocyanates. fraunhofer.dechemispherelabsciences.com Unlike mid-infrared spectroscopy, NIR radiation can penetrate deeper into samples and can be transmitted through fiber optics over long distances, allowing for remote and in-situ measurements directly within a reactor. chemispherelabsciences.comguided-wave.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), allowing for the confirmation of the molecule's carbon-hydrogen framework and the connectivity of its atoms.
¹H and ¹³C NMR Spectroscopic Analysis of this compound and its Derivatives
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 7.5 ppm. Due to the substitution pattern, these signals would likely present as complex multiplets. The two protons of the benzylic methylene (B1212753) (-CH₂-) bridge would give rise to a singlet at approximately 4.0 ppm.
The ¹³C NMR spectrum provides complementary information. The carbon atom of the isocyanate group (-N=C=O) is particularly characteristic, resonating in the range of 120-130 ppm. chemicalbook.com The aromatic carbons would generate a series of signals between approximately 125 and 140 ppm, while the benzylic methylene carbon would be observed further upfield. In the analysis of derivatives, such as the corresponding urethanes formed by reaction with an alcohol, significant changes in the spectra would be observed. For instance, the ¹³C signal for the former isocyanate carbon shifts downfield to ~155 ppm upon formation of the urethane carbonyl group. researchgate.net These distinct chemical shifts are crucial for monitoring reaction conversions and identifying products. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | 7.0 - 7.5 | Complex multiplet structure expected due to coupling. |
| Benzylic Protons (-CH₂-) | ¹H | ~4.0 | Expected to be a singlet. |
| Isocyanate Carbon (-N=C=O) | ¹³C | 120 - 130 | Characteristic chemical shift for isocyanate carbon. |
| Aromatic Carbons | ¹³C | 125 - 140 | Multiple signals expected for the different aromatic carbons. |
| Benzylic Carbon (-CH₂-) | ¹³C | ~35 - 45 | Typical range for a benzylic carbon. |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC) in Complex Mixture Analysis and Reactivity Studies
While one-dimensional NMR is powerful, complex molecules and reaction mixtures often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are essential in such cases to resolve ambiguities and provide definitive structural assignments. polymersynergies.net
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a prime example. This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, generating a 2D map where each peak represents a C-H bond. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon, confirming their connectivity. This is particularly valuable in the analysis of reaction products or complex mixtures where multiple species are present. polymersynergies.netresearchgate.net By spreading the NMR information into two dimensions, signal overlap is significantly reduced, allowing for more confident assignments of all C-H correlations within the molecule and any derivatives or byproducts present. polymersynergies.netiupac.org Other 2D techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can reveal longer-range (2-3 bond) C-H correlations, further aiding in the complete structural elucidation of novel derivatives of this compound.
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic techniques are paramount for the separation, identification, and precise quantification of this compound, especially from complex sample matrices such as air, industrial process streams, or reaction mixtures. researchgate.net Due to the high reactivity of the isocyanate group, analysis often requires a derivatization step to convert the analyte into a more stable and easily detectable compound. nih.govnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for isocyanate analysis. epa.gov A common approach involves derivatizing the isocyanate with a reagent such as 1-(2-pyridyl)piperazine (B128488) (1-2PP), 1-(2-methoxyphenyl)piperazine (B120316) (MPP), or di-n-butylamine (DBA) to form a stable urea (B33335) derivative. nih.govnih.govosha.gov These derivatives are then separated, typically on a reversed-phase C18 column, and detected using ultraviolet (UV) or fluorescence detectors, for which the derivatizing agents provide strong chromophores or fluorophores. nih.govgoogle.com The combination of HPLC with mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, allowing for confident identification and quantification at very low levels. nih.govastm.orgresearchgate.net
Gas Chromatography (GC) can also be employed for isocyanate analysis. Similar to HPLC, a derivatization step is typically required. One method involves reacting the isocyanate with an excess of an amine, such as di-n-butylamine, and then quantifying the unreacted amine by GC. nih.gov This indirect method allows for the determination of the original isocyanate content.
These chromatographic methods, particularly when coupled with highly sensitive detectors, provide the robust and reliable data necessary for quality control, environmental monitoring, and research applications involving this compound. nih.govepa.gov
Table 3: Summary of Chromatographic Methods for Isocyanate Analysis| Technique | Typical Derivatizing Agent | Stationary Phase (Column) | Detection Method | Application |
|---|---|---|---|---|
| HPLC | 1-(2-Pyridyl)piperazine (1-2PP) | Reversed-Phase (e.g., C18) | UV, Fluorescence, Electrochemical | Trace analysis of airborne isocyanates. nih.gov |
| LC-MS/MS | Di-n-butylamine (DBA) | Reversed-Phase (e.g., C18) | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective quantification in complex products. nih.govresearchgate.net |
| HPLC | 1-(2-Methoxyphenyl)piperazine (MPP) | Reversed-Phase (e.g., C18) | UV, Electrochemical | Analysis of complex mixtures of aromatic isocyanates. nih.gov |
| GC | Di-n-butylamine (DBA) | Various (e.g., polar or non-polar capillary) | Flame Ionization (FID) | Indirect quantification of isocyanate content. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Isocyanate Derivative Analysis
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of isocyanates, offering high resolution and sensitivity. The analysis of this compound by HPLC invariably requires a preliminary derivatization step to form a stable urethane or urea derivative. This approach circumvents the inherent reactivity of the isocyanate functional group, which can otherwise lead to poor chromatographic performance and unpredictable results.
A common and well-established derivatization strategy involves reacting the isocyanate with an agent containing a secondary amine group. Reagents such as 1-(2-pyridyl)piperazine (1,2-PP) or 1-(2-methoxyphenyl)piperazine (MOPP) are frequently employed for this purpose. epa.govgoogle.com The reaction of this compound with one of these agents would yield a stable urea derivative that can be readily analyzed by reverse-phase HPLC.
The resulting derivative possesses a strong chromophore, making it highly suitable for ultraviolet (UV) detection. nih.gov The analytical method typically employs a C18 column and a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. epa.govkoreascience.kr This setup allows for the efficient separation of the this compound derivative from other components in the sample matrix. Electrochemical detection can also be used as an alternative or in series with UV detection to enhance sensitivity and selectivity. nih.gov
Table 1: Illustrative HPLC Method Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size epa.gov |
| Mobile Phase A | 0.1 M Ammonium Acetate Buffer (pH 6.2) epa.gov |
| Mobile Phase B | Acetonitrile epa.gov |
| Gradient | 10% B to 60% B over 30 minutes epa.gov |
| Flow Rate | 1.0 - 2.0 mL/min |
| Injection Volume | 10 - 50 µL epa.gov |
| Detector | UV at 254 nm epa.gov |
| Derivatizing Agent | 1-(2-pyridyl)piperazine (1,2-PP) koreascience.kr |
This table presents a hypothetical set of HPLC conditions based on established methods for other aromatic isocyanates and is intended for illustrative purposes.
The quantitative analysis is performed by generating a calibration curve from the analysis of standard solutions of the derivatized this compound at known concentrations. The peak area of the derivative in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve. Method validation would typically involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the results.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isocyanate Species
Gas Chromatography-Mass Spectrometry is a highly specific and sensitive technique for the analysis of volatile and semi-volatile organic compounds. While direct GC analysis of reactive isocyanates can be problematic, GC-MS is a valuable tool for identifying and quantifying this compound, particularly when dealing with trace levels or complex mixtures where its volatile nature is of interest. Similar to HPLC, derivatization is often a crucial step to enhance the thermal stability and chromatographic properties of the analyte. mdpi.com
One effective derivatization approach for GC-MS analysis of isocyanates involves their reaction with an amine, such as di-n-butylamine, to form a stable urea derivative. nih.gov This process, followed by GC-MS analysis, allows for the indirect determination of the isocyanate content. Another strategy involves N-ethoxycarbonylation, which has been successfully applied to the simultaneous determination of residual diisocyanates and their related diamines. mdpi.com
The GC-MS analysis would typically be performed using a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up to ensure the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer serves as a highly selective detector, providing mass spectral data that can confirm the identity of the this compound derivative based on its unique fragmentation pattern.
Table 2: Representative GC-MS Method Parameters for Derivatized this compound Analysis
| Parameter | Condition |
| Column | Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or similar nih.gov |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min nih.gov |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 300 °C nih.gov |
| Oven Program | 40 °C (2 min hold), then ramp at 9 °C/min to 300 °C (12 min hold) nih.gov |
| Transfer Line Temp | 280 - 300 °C nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 35-500 sciforum.net |
This table provides a hypothetical set of GC-MS conditions based on general methods for volatile and semi-volatile organic compounds and is for illustrative purposes.
The identification of the derivatized this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard. Quantitative analysis can be performed using selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific fragment ions characteristic of the target analyte. This approach allows for accurate quantification even in the presence of co-eluting interfering substances. The development of a robust GC-MS method would require careful optimization of derivatization conditions, chromatographic separation, and mass spectrometric parameters to achieve the desired analytical performance.
Advanced Research Topics in Isocyanate Chemistry
Health and Environmental Research Aspects of Isocyanate Chemical Interactions
The reactivity of the isocyanate group (–N=C=O) makes compounds like 2-Benzylphenyl isocyanate highly useful but also a focus of health and environmental research. Studies aim to understand their fate after application, including the formation of potentially harmful by-products, their persistence on surfaces, and the development of methods to monitor exposure.
The primary reaction of isocyanates involves nucleophilic addition to the electrophilic carbon of the isocyanate group. However, side reactions can lead to the formation of various by-products. A common reaction is with water, which can be present as humidity in the air, to form an unstable carbamic acid that decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a urea (B33335) derivative.
While the generation of chlorine radicals is not a commonly cited pathway for isocyanate degradation, the potential for such reactions exists in complex environmental matrices. The formation of radical species, such as imidoyl radicals, is known in isocyanide chemistry and can be initiated by other radical species in the environment. beilstein-journals.org In scenarios involving chlorinated solvents, UV radiation, and other pollutants, theoretical pathways could involve the initiation of radical chain reactions, although specific research on this compound in this context is limited. The toxicological implications of such by-products would be a significant concern, as radical species are highly reactive and can contribute to oxidative stress.
Table 1: Common Isocyanate By-Product Formation Pathways
| Reactant | Intermediate Product | Final By-Product | Toxicological Significance |
|---|---|---|---|
| Water (H₂O) | Carbamic Acid | Amine + CO₂; Urea | Primary amines can have their own toxicological profiles; ureas are generally more stable. |
| Alcohol (R-OH) | Urethane (B1682113) (Carbamate) | Polyurethane | This is the desired reaction; unbound isocyanate is the primary concern. |
A significant research focus is the persistence of unreacted, or "unbound," isocyanate groups on surfaces after the application of isocyanate-containing products like coatings or adhesives. Studies on various isocyanates have shown that even when a surface appears dry, it may still contain reactive NCO groups. researchgate.net Research in the automotive industry, for example, found that quantifiable unbound isocyanate species were detected on a high percentage of sprayed surfaces that were considered dry to the touch. researchgate.net
This persistence poses a potential risk for dermal exposure. The unbound this compound can remain reactive for extended periods, with the rate of its decay depending on environmental factors such as humidity, temperature, and the chemical nature of the matrix it is in. researchgate.net The fundamental reactivity involves the isocyanate group undergoing reactions like cycloaddition with surface functionalities, as demonstrated in studies of phenyl isocyanate on germanium surfaces. researchgate.net This lingering reactivity underscores the importance of understanding the curing process fully and implementing appropriate safety measures even after initial application.
To assess the risk posed by persistent isocyanates, robust analytical methods for detecting and quantifying them on surfaces and skin are crucial. cdc.gov Methodologies for assessing environmental exposure typically involve a two-tiered approach: on-site screening and subsequent laboratory confirmation. osha.gov
Screening Methods: Colorimetric wipe tests, such as the SWYPE™ kit, are used for rapid, qualitative on-site screening of aromatic isocyanates. osha.govskcltd.com These kits contain a developer solution that is sprayed on a surface, followed by wiping with a test pad. osha.govskcltd.com A color change indicates the presence of isocyanates, allowing for immediate identification of contaminated areas. osha.gov
Quantitative Laboratory Analysis: For precise quantification, wipe sampling is performed using a suitable medium, like a glass fiber filter wetted with a solvent such as acetonitrile (B52724). osha.gov The sample is then sent to a laboratory for analysis. Because isocyanates are highly reactive, they are first stabilized through derivatization. Reagents like 1-(2-pyridyl)piperazine (B128488) (1-2PP) or 1-(9-anthracenylmethyl)piperazine (MAP) react with the isocyanate group to form a stable urea derivative. osha.govcdc.gov These derivatives are then analyzed, most commonly using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors, or by Liquid Chromatography-Mass Spectrometry (LC/MS). osha.govresearchgate.net These methods allow for the sensitive and specific quantification of various isocyanate species. osha.gov
Table 2: Analytical Methods for Isocyanate Detection
| Method Type | Technique | Target | Purpose |
|---|---|---|---|
| Screening | Colorimetric Wipes (e.g., SWYPE™) | Aromatic Isocyanates | Rapid, on-site qualitative detection of surface contamination. osha.govskcltd.com |
| Quantitative | Wipe Sampling with Solvent | Total NCO Species | Sample collection for laboratory analysis. osha.gov |
| Quantitative | HPLC-UV/Fluorescence | Derivatized Isocyanates | Separation and quantification of specific isocyanate monomers and oligomers. osha.govcdc.gov |
| Quantitative | LC/MS | Derivatized Isocyanates | High-sensitivity and high-specificity confirmation and quantification. researchgate.net |
Catalysis Development and Optimization for Isocyanate-Based Reactions
Catalysts are essential for controlling the rate and selectivity of reactions involving this compound, primarily the reaction with hydroxyl groups to form urethanes. Research in this area focuses on enhancing efficiency and developing safer, more environmentally friendly catalysts.
Catalysts for isocyanate reactions are broadly categorized as amine compounds and organometallic complexes. tue.nl
Amine Catalysts: Tertiary amines are commonly used, particularly for the reaction of aromatic isocyanates. wernerblank.com
Organometallic Catalysts: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTL), have historically been widely used due to their high efficiency in catalyzing the isocyanate-hydroxyl reaction. wernerblank.comgoogle.com However, due to the aquatic toxicity of some organotin compounds, there is a significant research effort to find effective alternatives. wernerblank.com
Development and optimization efforts are focused on non-tin catalysts. Metal salts and chelates involving zirconium, bismuth, and aluminum are being investigated as replacements. wernerblank.com Zirconium chelates, for example, have been found to selectively catalyze the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com This selectivity is highly desirable as it reduces side reactions and improves the quality of the final polymer product. The mechanism often involves the catalyst activating the hydroxyl group, making it more nucleophilic and facilitating its attack on the isocyanate group. wernerblank.com Optimization involves tailoring the metal and ligands to achieve a balance of catalytic activity, pot life (the working time of the mixed components), and selectivity. tue.nl
Green Chemistry Principles Applied to Isocyanate Synthesis and Applications
Applying the principles of green chemistry to the lifecycle of this compound aims to reduce its environmental impact and improve safety. nih.gov This involves innovations in both its synthesis and its application.
Prevention of Waste: The traditional method for synthesizing isocyanates involves the use of phosgene (B1210022), a highly toxic gas. A key goal of green chemistry is to develop phosgene-free synthesis routes. These alternative pathways often involve the rearrangement of other functional groups or the use of less hazardous reagents, thereby preventing the formation of toxic waste. greenchemistry-toolkit.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions with high atom economy, such as addition reactions, are preferred over substitutions that generate stoichiometric by-products.
Use of Safer Solvents and Auxiliaries: Research focuses on replacing hazardous organic solvents, such as chlorinated hydrocarbons, with safer alternatives like water, supercritical fluids, or greener solvents derived from renewable sources. nih.govskpharmteco.com In some cases, reactions can be designed to run under solvent-free conditions. researchgate.net
Design for Energy Efficiency: Developing catalytic processes that allow reactions to occur at ambient temperature and pressure reduces the energy consumption associated with heating and pressurizing reactors. nih.gov
Use of Catalysis: As discussed previously, the use of highly efficient and selective catalysts is a core green chemistry principle. nih.gov Developing recyclable catalysts or catalysts based on earth-abundant, non-toxic metals is a primary research objective. wernerblank.com
By integrating these principles, the chemical industry seeks to produce and use this compound in a manner that is safer, more efficient, and more sustainable.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-Benzylphenyl isocyanate with high purity, and how can impurities be minimized during synthesis?
- Methodology : Synthesis typically involves the reaction of 2-benzylphenol with phosgene or its derivatives under anhydrous conditions. To minimize impurities, use silica-based scavengers (e.g., SiliaBond Isocyanate) to remove unreacted amines or alcohols. Purification via column chromatography under inert atmospheres is recommended to prevent hydrolysis .
Q. How should this compound be handled safely in laboratory settings, considering its reactivity and physical properties?
- Safety Protocol :
- Physical Properties : Density = 1.138 g/mL at 25°C; Flash Point = 113°C .
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with moisture or amines, as isocyanates react exothermically with nucleophiles. Store under nitrogen at 2–8°C. In case of exposure, rinse eyes/skin with water immediately .
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Methodology :
- Indirect GC Analysis : React excess n-dibutylamine (n-DBA) with the isocyanate, then quantify unreacted n-DBA via GC-FID. Advantages include stability of n-DBA and applicability across isocyanate types .
- HPLC : Alternative for non-volatile derivatives; use phenyl isocyanate-albumin conjugates for sensitive detection .
Advanced Research Questions
Q. How can indirect GC methods using n-DBA be optimized for determining isocyanate content in complex matrices (e.g., polymer blends or biological samples)?
- Optimization Strategies :
- Column Parameters : Use a non-polar column (e.g., DB-5) with oven temperatures of 250–270°C to resolve n-DBA from co-eluting impurities .
- Internal Standards : Add deuterated n-DBA to correct for injection variability. Validate recovery rates in spiked matrices (e.g., urine or serum) .
- Comparison with Titration : GC offers higher precision (RSD < 2%) vs. titration (RSD ~5%) due to electronic integration and automation .
Q. What experimental design strategies are effective for studying the polymerization kinetics of this compound with epoxies?
- Factorial Design : Use a 2³ factorial experiment to test variables:
- Factor A: Epoxy/isocyanate ratio (0.4 vs. 1.2).
- Factor B: Flexibilizer concentration (low vs. high).
- Factor C: Catalyst type (tertiary amine vs. tin-based).
Measure outcomes (e.g., impact strength, Tg) and analyze interactions via ANOVA .
Q. What derivatization strategies enhance the detection of this compound in spectroscopic or chromatographic analyses?
- Fluorescent Derivatization : React with anthracene isocyanate or benzocoumarin derivatives to form fluorescent adducts. Optimal conditions: 60°C for 30 min in dry THF, monitored via UV-Vis at λ = 320–400 nm .
- GC-MS Derivatization : Use trimethylsilylation to improve volatility for trace analysis in environmental samples .
Q. How can thermal decomposition pathways of this compound be modeled using computational kinetics?
- Mechanistic Approach :
- Pyrolysis Simulations : Merge with hydrocarbon/nitrogen reaction databases (e.g., Glarborg mechanism). Validate against experimental TGA-FTIR data (e.g., CO₂ and HCN as primary decomposition products) .
- Sensitivity Analysis : Identify rate-limiting steps (e.g., C-N bond cleavage) under varying O₂ concentrations .
Q. What methodologies differentiate occupational asthma caused by this compound exposure from other respiratory conditions?
- Diagnostic Workflow :
- IgE Antibody Assays : Use ImmunoCAP to detect isocyanate-specific IgE in serum. Note: Sensitivity is ~60%, but positive results strongly correlate with occupational asthma .
- Bronchial Provocation Tests : Combine with spirometry to assess airway hyperresponsiveness post-exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
